2-(3-Fluoro-4-methoxyphenyl)ethanamine
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. The compound has been a subject of interest in the synthesis of novel Schiff bases and their potential applications.
Synthesis Analysis
The compound has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, employing techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These methods involve the use of malononitrile, a mild base, sulfur powder, and subsequent treatment with various aldehydes to obtain novel Schiff bases (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through X-ray diffraction techniques, revealing orthorhombic space groups and significant intermolecular hydrogen bonding that stabilizes their structure. The analysis of these structures provides insight into the spatial arrangement and interaction of atoms within the molecule (Xu Liang).
Chemical Reactions and Properties
2-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including the formation of Schiff bases. These reactions are significant for the synthesis of compounds with potential antimicrobial activity. The presence of the fluoro and methoxy groups contributes to the compound's reactivity and interaction with other chemical entities (Puthran et al., 2019).
Scientific Research Applications
Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, exhibits notable antimicrobial activity. Some derivatives of this compound show remarkable efficacy against various microbes, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Pharmacological Analysis
The compound's derivatives have been analyzed in forensic contexts for their pharmacological properties. This includes the identification of analogs like 25X-NBOMe through techniques like gas chromatography and mass spectrometry, contributing to our understanding of new psychoactive substances (Lum et al., 2016).
Drug Synthesis
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a derivative, is used in the synthesis of Apremilast, a medication for psoriasis. This synthesis approach offers a 30% increase in yield compared to traditional methods, showing the compound's significance in pharmaceutical manufacturing (Shan et al., 2015).
Clinical Toxicology
In clinical toxicology, derivatives of 2-(3-Fluoro-4-methoxyphenyl)ethanamine are studied for their impact on human health, particularly in cases of drug intoxication. This research is crucial for understanding the toxicological profile and treatment of drug overdoses (Poklis et al., 2013).
Antiviral Research
Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been synthesized and tested for antiviral properties, including potential activity against COVID-19. This indicates the compound's relevance in current antiviral drug research (S. G et al., 2023).
Metabolic Studies
The metabolism of psychoactive phenethylamines related to 2-(3-Fluoro-4-methoxyphenyl)ethanamine has been studied in animals. This research contributes to our understanding of drug metabolism and potential therapeutic applications (Kanamori et al., 2002).
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBJMNUDCAJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330072 | |
Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
458-40-2 | |
Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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